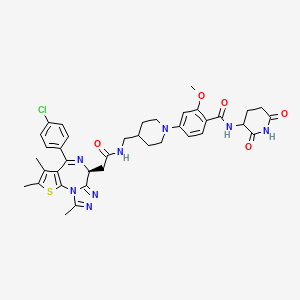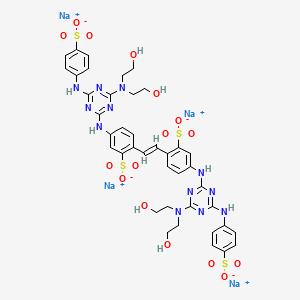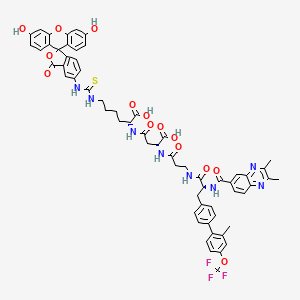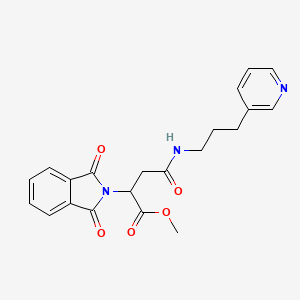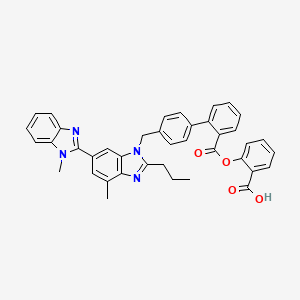
Glut1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glut1-IN-3 is a compound known for its inhibitory effects on the glucose transporter 1 (GLUT1). GLUT1 is a member of the major facilitator superfamily and plays a crucial role in glucose uptake in cells. The inhibition of GLUT1 is of significant interest in cancer research, as many cancer cells exhibit increased glucose uptake to support their rapid growth and proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glut1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Glut1-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Glut1-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study glucose transport mechanisms and to develop new inhibitors.
Biology: Helps in understanding the role of glucose transporters in cellular metabolism and signaling.
Medicine: Investigated for its potential in cancer therapy, as inhibiting GLUT1 can reduce glucose uptake in cancer cells, potentially slowing their growth.
Industry: Could be used in the development of diagnostic tools and therapeutic agents targeting glucose transporters.
Wirkmechanismus
Glut1-IN-3 exerts its effects by binding to the GLUT1 transporter, thereby inhibiting its function. This inhibition prevents glucose from entering the cells, which is particularly effective in cancer cells that rely heavily on glucose for energy. The molecular targets include specific binding sites on the GLUT1 protein, and the pathways involved are primarily related to glucose metabolism and cellular energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glut1-IN-1: Another inhibitor of GLUT1, but with different binding affinities and specificities.
Glut1-IN-2: Similar in function but may have different pharmacokinetic properties.
Uniqueness
Glut1-IN-3 is unique due to its specific binding affinity and inhibitory potency against GLUT1. It may also have distinct pharmacokinetic and pharmacodynamic profiles compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H26N2O10SSe |
|---|---|
Molekulargewicht |
565.5 g/mol |
IUPAC-Name |
[(1S,2R,3S,4R,5R)-2,3,4-triacetyloxy-5-(3-amino-4-sulfamoylphenyl)selanylcyclohexyl] acetate |
InChI |
InChI=1S/C20H26N2O10SSe/c1-9(23)29-15-8-17(34-13-5-6-16(14(21)7-13)33(22,27)28)19(31-11(3)25)20(32-12(4)26)18(15)30-10(2)24/h5-7,15,17-20H,8,21H2,1-4H3,(H2,22,27,28)/t15-,17+,18+,19-,20-/m0/s1 |
InChI-Schlüssel |
HLVUZQBVCDDOFP-VRCPBSEVSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |
Kanonische SMILES |
CC(=O)OC1CC(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


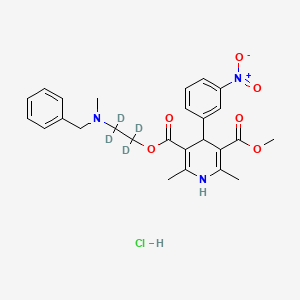
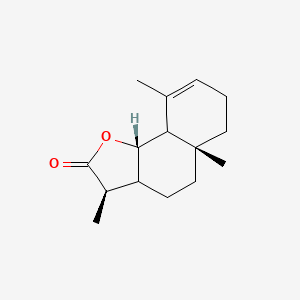


![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
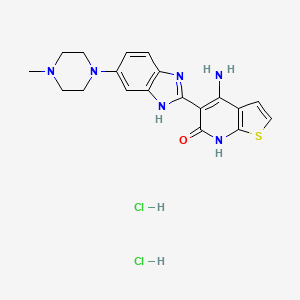
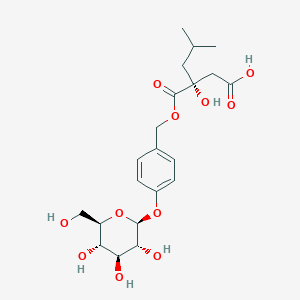
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
